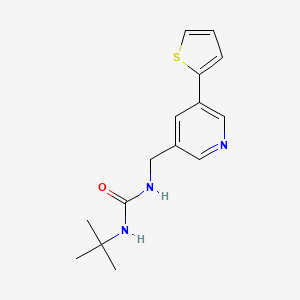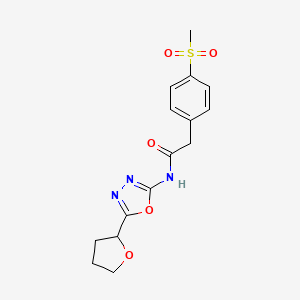![molecular formula C18H22N2O5 B2521826 2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid CAS No. 2287332-08-3](/img/structure/B2521826.png)
2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as SPUC or Spiro-β-lactam, and it is a member of the spirocyclic β-lactam family of compounds.
Mechanism of Action
The mechanism of action of SPUC is not fully understood. However, it is thought to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins (PBPs) in the bacterial cell wall. This leads to the disruption of cell wall synthesis and eventual cell death.
Biochemical and physiological effects:
SPUC has been shown to exhibit a number of biochemical and physiological effects. In addition to its antibacterial activity, SPUC has been shown to exhibit anti-inflammatory and analgesic effects. It has also been shown to exhibit antitumor activity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the primary advantages of SPUC is its potent antibacterial activity against a wide range of bacterial strains, including antibiotic-resistant strains. However, one of the limitations of SPUC is its relatively low solubility in water, which can make it difficult to work with in some laboratory settings.
Future Directions
There are a number of future directions for research on SPUC. One area of research is the development of new antibiotics based on the structure of SPUC. Another area of research is the investigation of the anti-inflammatory and analgesic effects of SPUC, which could have potential applications in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of SPUC and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of SPUC is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1,6-diaminohexane with phenyl isocyanate to form a urea intermediate. This intermediate is then treated with ethyl chloroformate to form a carbamate intermediate. The final step involves the reaction of this intermediate with 2-oxo-5-undecenoic acid to form SPUC.
Scientific Research Applications
SPUC has been extensively studied for its potential applications in biomedical research. One of the primary applications of SPUC is in the development of new antibiotics. Studies have shown that SPUC exhibits potent antibacterial activity against a wide range of bacterial strains, including antibiotic-resistant strains.
properties
IUPAC Name |
2-oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c21-15-10-18(14(11-19-15)16(22)23)6-8-20(9-7-18)17(24)25-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGJVXAXGNHMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NCC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)
![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2521745.png)



![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)
![methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2521753.png)

![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)


![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)

![(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B2521765.png)